N-Methyl-6-nitroquinolin-5-amine
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Description
N-Methyl-6-nitroquinolin-5-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a yellow crystalline powder with a molecular formula of C10H8N3O2 and a molecular weight of 208.19 g/mol.
Scientific Research Applications
N-Methyl-6-nitroquinolin-5-amine can be synthesized through oxidative methylamination of nitroquinolines. This process involves reacting nitroquinolines with a liquid methylamine solution of potassium permanganate (LMA/PP) to produce mono- and bis(methylamino)-substituted compounds. Quantum chemical calculations suggest the regioselectivity of methylamination is controlled by an interaction of frontal molecular orbitals of the reagents (Woźniak & Grzegożek, 1993).
Similar amination reactions have been observed with nitroisoquinolines using liquid methylamine/potassium permanganate. The resulting products include mono- or bis(methylamino)-substituted nitro compounds. This study also highlighted the influence of frontal molecular orbitals on the amination process (Woźniak & Nowak, 1994).
The mechanism of reaction of CuFL1 with nitric oxide (NO) to form the N-nitrosated product FL1-NO has been studied, providing insights into the reactivity of similar nitro-compounds. The study revealed that the protonation state of the secondary amine of the ligand is important for reactivity (McQuade, Pluth, & Lippard, 2010).
A range of 2-aryl-6-methyl-5-nitroquinoline derivatives have been synthesized as potential prodrug systems for bioreductive activation, indicating the potential therapeutic applications of such compounds (Couch, Burke, Knox, & Moody, 2008).
The synthesis of N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine demonstrates the complexity and versatility of nitroquinoline compounds in creating selective kinase inhibitors (Wydra et al., 2021).
The regioselectivity of the amination of 3‐nitropyridines by liquid ammonia/potassium permanganate highlights the specificity of chemical reactions involving nitroquinolines (Woźniak, Baranski, Nowak, & Poradowska, 1990).
properties
IUPAC Name |
N-methyl-6-nitroquinolin-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-10-7-3-2-6-12-8(7)4-5-9(10)13(14)15/h2-6,11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDZLERYDDUVLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC2=C1C=CC=N2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40858188 |
Source
|
Record name | N-Methyl-6-nitroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103170-53-2 |
Source
|
Record name | N-Methyl-6-nitroquinolin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40858188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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